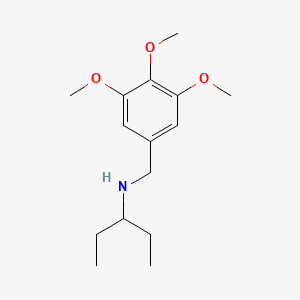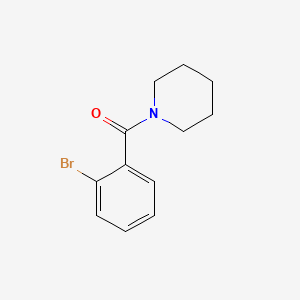
(2-Bromophenyl)(Piperidin-1-yl)methanon
Übersicht
Beschreibung
"(2-Bromophenyl)(piperidin-1-yl)methanone" is a compound involved in various chemical research studies focusing on its synthesis, molecular structure analysis, chemical reactions, and physical and chemical properties. This compound belongs to a class of chemicals that have been explored for their potential in various applications, excluding drug use and dosage, and side effects, to concentrate solely on the chemical and physical aspects of the compound.
Synthesis Analysis
The synthesis of related compounds involves several steps, starting from basic chemicals to the desired compound through processes like amidation, Friedel-Crafts acylation, and hydration. For instance, the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride is achieved with a reasonable overall yield of 62.4% using piperidine-4-carboxylic acid and ethyl carbonochloridate as starting materials (Zheng Rui, 2010).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using single-crystal X-ray diffraction studies, revealing details such as the chair conformation of the piperidine ring and specific inter and intra-molecular interactions. For example, a study detailed the structural characterization of 2-chloro-3-nitro-5-(trifluoromethyl)phenylmethanone, providing insights into its crystal structure as part of the synthesis process of new anti-tuberculosis drug candidates (Tamira Eckhardt et al., 2020).
Chemical Reactions and Properties
The chemical properties of (2-Bromophenyl)(piperidin-1-yl)methanone derivatives have been explored through various reactions, including their potential antimicrobial activities. Studies have synthesized derivatives and tested their activities against different bacterial and fungal strains, finding compounds with notable antimicrobial properties (L. Mallesha & K. Mohana, 2014).
Wissenschaftliche Forschungsanwendungen
Pharmakologische Forschung
Der Piperidin-Rest in (2-Bromophenyl)(Piperidin-1-yl)methanon ist ein häufiges Merkmal in vielen pharmakologisch aktiven Verbindungen. Piperidinderivate sind bekannt für ihre breite Palette an biologischen Aktivitäten, darunter Krebsbekämpfung, antivirale, Antimalaria, antimikrobielle, antimykotische, antihypertensive, schmerzstillende, entzündungshemmende, Anti-Alzheimer, antipsychotische und antikoagulierende Eigenschaften . Diese Verbindung könnte ein Vorläufer bei der Synthese neuer Medikamente mit diesen therapeutischen Wirkungen sein.
Entwicklung synthetischer Opioid-Analgetika
This compound, auch bekannt als Bromadol, ist ein synthetisches Opioid-Analgetikum. Es hat aufgrund seiner starken schmerzlindernden Eigenschaften Aufmerksamkeit erregt. Die Forschung in diesem Bereich konzentriert sich auf die Entwicklung neuer Analgetika, die eine wirksame Schmerzlinderung bieten können, insbesondere für die Behandlung chronischer Schmerzen.
Antimikrobielle Aktivität
Verbindungen mit der this compound-Struktur wurden auf ihre antimikrobielle Aktivität untersucht. Die Synthese und Charakterisierung neuartiger Azo-haltiger Schiff-Basen und ihrer Metallkomplexe, die ähnliche Strukturen umfassen, haben vielversprechende antimikrobielle Eigenschaften gezeigt .
Katalytische Aktivität
Die strukturellen Analoga von this compound wurden auf ihre katalytische Aktivität untersucht. Die Forschung in diesem Bereich könnte zur Entwicklung neuer Katalysatoren für chemische Reaktionen führen, die möglicherweise die Effizienz und Selektivität in verschiedenen synthetischen Prozessen verbessern .
Elektrochemische Anwendungen
Der elektrochemische Charakter von Verbindungen, die mit this compound verwandt sind, ist ein weiteres interessantes Gebiet. Das Verständnis der elektrochemischen Eigenschaften kann zu Anwendungen in der Batterietechnologie und bei elektrochemischen Sensoren führen .
Arzneimittelforschung und -entwicklung
Der Piperidin-Kern ist ein entscheidender Eckpfeiler in der Arzneimittelforschung. Er ist an der Produktion von Medikamenten mit verschiedenen pharmakophore Eigenschaften beteiligt. Die Forschung an this compound könnte zur Entdeckung neuer Medikamente und zur Entwicklung von Molekülen mit verbesserter Wirksamkeit und reduzierten Nebenwirkungen beitragen .
Eigenschaften
IUPAC Name |
(2-bromophenyl)-piperidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c13-11-7-3-2-6-10(11)12(15)14-8-4-1-5-9-14/h2-3,6-7H,1,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSGIRRDUAZIRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355094 | |
| Record name | (2-Bromophenyl)(piperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61153-35-3 | |
| Record name | (2-Bromophenyl)(piperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



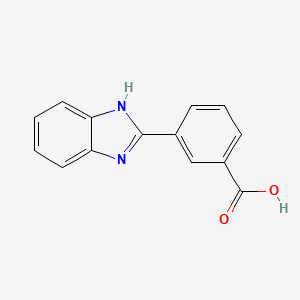


![3-Amino-5-ethyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1269626.png)
![2-[Methyl(thien-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1269627.png)
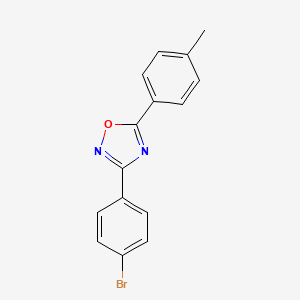
![[(2-Morpholin-4-yl-2-oxoethyl)thio]acetic acid](/img/structure/B1269632.png)

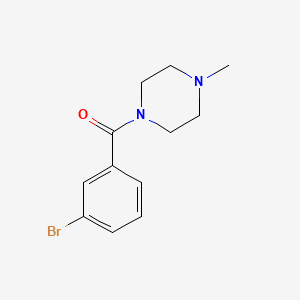
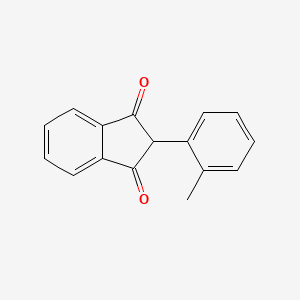

![3,5-bis[(4-fluorophenyl)methylene]-1-methyltetrahydro-4(1H)-pyridinone](/img/structure/B1269643.png)
![6-(4-Bromophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B1269644.png)
